

Cefuracetime chemical properties and structure

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Compound of Interest

Compound Name: Cefuracetime

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An In-depth Technical Guide to the Chemical Properties and Structure of **Cefuracetime**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structural characteristics of **Cefuracetime**, a second-generation cephalosporin antibiotic. The information is curated for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Chemical Identity and Structure

Cefuracetime is a semi-synthetic β -lactam antibiotic.^[1] Its chemical identity is well-defined by various nomenclature systems and structural identifiers.

Table 1: Chemical Identifiers for **Cefuracetime**

Identifier	Value
IUPAC Name	(6R,7R)-3-(acetyloxymethyl)-7-[[[(2Z)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[2][3]
CAS Number	39685-31-9[2][4]
Molecular Formula	C ₁₇ H ₁₇ N ₃ O ₈ S[2][4][5]
SMILES	<chem>CC(=O)OCC1=C(N2--INVALID-LINK--NC(=O)/C(=N\OC)/C3=CC=CO3">C@@HSC1)C(=O)O</chem> [2][5]
InChI Key	YBHZVPYSEUQIII-DYJQDLSISA-N[2][5]
Synonyms	Cefuracetim, SKF-81367, Cefuroxime EP Impurity B[2][4][6]

The core structure of **Cefuracetim** is based on the cephem nucleus, which consists of a dihydrothiazine ring fused to a β -lactam ring.[1] Substitutions at specific positions on this nucleus dictate its antibacterial activity and pharmacokinetic properties.

Caption: 2D Chemical Structure of **Cefuracetim**.

Physicochemical Properties

The physicochemical properties of **Cefuracetim** are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for formulation development.

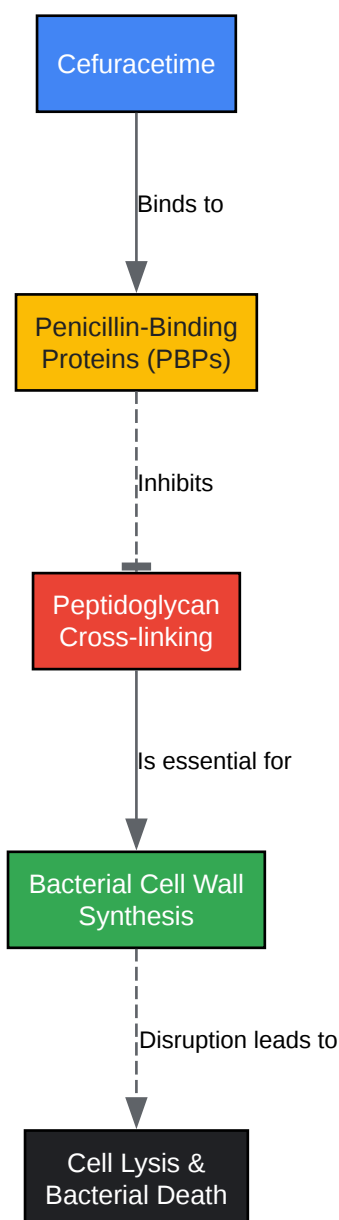
Table 2: Key Physicochemical Properties of **Cefuracetim**

Property	Value	Reference
Molecular Weight	423.4 g/mol	[2][4][5]
Melting Point	>124°C (decomposes)	[4][7]
pKa (predicted)	2.66 ± 0.50	[4]
Solubility	Slightly soluble in DMSO and Methanol	[4][7]
XLogP3	0.4	[2]
Hydrogen Bond Donor Count	2	[2]
Hydrogen Bond Acceptor Count	9	[3]
Rotatable Bond Count	7	[3]
Topological Polar Surface Area	147.74 Å ²	[3]

Mechanism of Action

Like other β -lactam antibiotics, **Cefuracetime** exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][8] This process involves the following key steps:

- **Binding to Penicillin-Binding Proteins (PBPs):** **Cefuracetime** binds to and inactivates PBPs, which are enzymes essential for the final step of peptidoglycan synthesis.[1][8]
- **Inhibition of Transpeptidation:** This binding prevents the cross-linking of peptidoglycan chains, a critical step for maintaining the structural integrity of the cell wall.[1][8]
- **Cell Lysis:** The weakened cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[8]



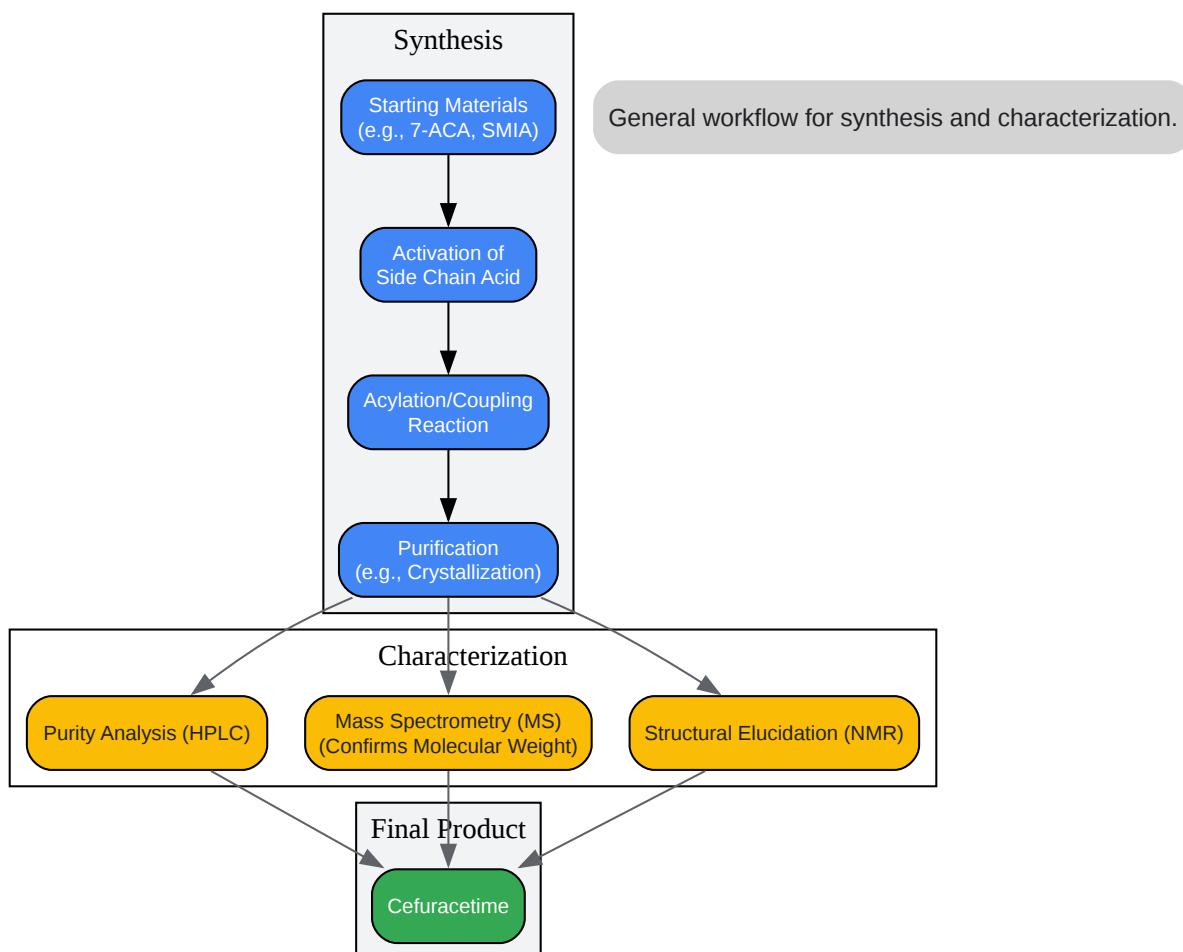
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Caption: Mechanism of Action of **Cefuracetime**.

Experimental Protocols

Synthesis and Characterization Workflow

The synthesis of **Cefuracetime**, often considered an impurity of Cefuroxime, follows the general principles of cephalosporin synthesis.[4] A typical workflow involves the acylation of the 7-aminocephalosporanic acid (7-ACA) nucleus.[9]



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Caption: General workflow for synthesis and characterization.

Method for Improving Aqueous Solubility

Cefuracetime, like many cephalosporins, has poor water solubility.[10][11] The solvent evaporation method is a common technique used to prepare solid dispersions to enhance solubility and dissolution rates.[10][11]

Protocol: Solvent Evaporation for Solid Dispersion

- **Dissolution:** Accurately weigh and dissolve **Cefuracetime** in a suitable organic solvent (e.g., acetone).[\[11\]](#)
- **Carrier Addition:** Add a hydrophilic carrier (e.g., urea, microcrystalline cellulose) to the drug solution under continuous stirring.[\[10\]](#)[\[11\]](#)
- **Solvent Evaporation:** The solvent is slowly evaporated under controlled temperature and pressure, leaving a solid dispersion of the drug in the carrier matrix.
- **Drying and Sieving:** The resulting solid mass is dried to remove any residual solvent and then sieved to obtain a uniform particle size.
- **Characterization:** The solid dispersion is characterized for its dissolution properties and compared to the pure drug. Techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) can be used to confirm the amorphous state of the drug within the carrier.[\[11\]](#)

Analytical Characterization Methods

Standard analytical techniques are employed to confirm the identity, purity, and structure of **Cefuracetime**.

- **High-Performance Liquid Chromatography (HPLC):** Used to determine the purity of the compound and to quantify it in various matrices. A reversed-phase column with a suitable mobile phase (e.g., a mixture of acetonitrile and water with a pH modifier) is typically used.
- **Mass Spectrometry (MS):** Provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.[\[3\]](#)
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR are used to elucidate the detailed chemical structure, including the stereochemistry of the molecule.[\[3\]](#)

Conclusion

Cefuracetime is a well-characterized second-generation cephalosporin with established chemical and structural properties. Understanding these characteristics is fundamental for its

application in research, its potential development as a therapeutic agent, and for its use as a reference standard in the quality control of related antibiotics like Cefuroxime. The methodologies outlined provide a basis for its synthesis, characterization, and formulation to improve its biopharmaceutical properties.

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